molecular formula C17H24N2O2S B11083110 2-(4-Methoxy-phenyl)-3-(2-piperidin-1-yl-ethyl)-thiazolidin-4-one

2-(4-Methoxy-phenyl)-3-(2-piperidin-1-yl-ethyl)-thiazolidin-4-one

Cat. No.: B11083110
M. Wt: 320.5 g/mol
InChI Key: FGPNHECIWNOVPM-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-3-(2-PIPERIDINOETHYL)-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidine ring, a methoxyphenyl group, and a piperidinoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-3-(2-PIPERIDINOETHYL)-1,3-THIAZOLAN-4-ONE typically involves the reaction of 4-methoxyphenyl isothiocyanate with 2-piperidinoethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-3-(2-PIPERIDINOETHYL)-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the thiazolidine ring.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(4-METHOXYPHENYL)-3-(2-PIPERIDINOETHYL)-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-3-(2-PIPERIDINOETHYL)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-N-(1-methyl-2-piperidinoethyl)propanamide
  • (4-methoxyphenyl)carbamic acid 2-piperidinoethyl ester

Uniqueness

2-(4-METHOXYPHENYL)-3-(2-PIPERIDINOETHYL)-1,3-THIAZOLAN-4-ONE is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H24N2O2S

Molecular Weight

320.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H24N2O2S/c1-21-15-7-5-14(6-8-15)17-19(16(20)13-22-17)12-11-18-9-3-2-4-10-18/h5-8,17H,2-4,9-13H2,1H3

InChI Key

FGPNHECIWNOVPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N(C(=O)CS2)CCN3CCCCC3

Origin of Product

United States

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